REACTION_CXSMILES
|
C(=[N:14][N:15]=[CH:16][C:17]1[S:18][C:19]([CH2:23][O:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[CH:20][C:21]=1Br)(C1C=CC=CC=1)C1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C1(P[C-]2C=CC=C2)C=CC=CC=1.[C-]1(PC2C=CC=CC=2)C=CC=C1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:25]([O:24][CH2:23][C:19]1[S:18][C:17]2[CH:16]=[N:15][NH:14][C:21]=2[CH:20]=1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2.3,5.6.7,8.9.10|
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Name
|
N-benzhydrylidene-N′-[1-(5-benzyloxymethyl-3-bromo-thiophen-2-yl)-methylidene]-hydrazine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN=CC=1SC(=CC1Br)COCC1=CC=CC=C1
|
Name
|
Intermediate ( 88 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN=CC=1SC(=CC1Br)COCC1=CC=CC=C1
|
Name
|
hydrazone benzophenone
|
Quantity
|
83.4 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cesium carbonate
|
Quantity
|
38.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
1,1′ diphenylphosphinoferrocene
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P[C-]1C=CC=C1.[C-]1(C=CC=C1)PC1=CC=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at 90° C. under nitrogen atmosphere until reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residual oil was chromatographed (ethyl acetate/n-heptane, 10/90 as eluant) to product an orange oil
|
Type
|
DISSOLUTION
|
Details
|
It was dissolved in ethanol (350 mL)
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (100 mL) was added
|
Type
|
STIRRING
|
Details
|
The dark mixture was stirred at 80° C. for 15 hours
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
then diluted with water
|
Type
|
EXTRACTION
|
Details
|
It was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed through silica gel (n-heptane/ethyl acetate, 80/20
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC1=CC=2NN=CC2S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |